molecular formula C11H18N4OS B2931389 3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide CAS No. 946299-87-2

3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide

Cat. No.: B2931389
CAS No.: 946299-87-2
M. Wt: 254.35
InChI Key: PRAQLERBGSMINE-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a novel synthetic organic compound designed for research applications. It features a fused bicyclic core structure comprising a 1,2,4-triazole ring annulated to a 1,3-thiazine ring, which is substituted with a 3,3-dimethylbutanamide group at the triazole nitrogen. This molecular architecture places it within a class of nitrogen- and sulfur-containing heterocycles that are recognized as privileged scaffolds in medicinal chemistry due to their wide range of potential biological activities . Compounds based on the [1,2,4]triazolo[3,4-b][1,3]thiazine scaffold have been the subject of extensive investigation for their diverse pharmacological potential. Research on analogous structures has demonstrated significant biological properties, including antimicrobial, anticancer, and antiviral activities . The presence of the 3,3-dimethylbutanamide (pivalamide) moiety may influence the compound's physicochemical properties, such as its metabolic stability and lipophilicity, which are critical parameters in drug discovery. This reagent is provided as a high-purity material for research and development purposes, making it a valuable building block for chemists exploring structure-activity relationships (SAR) in heterocyclic chemistry or screening for new biologically active entities. This compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-11(2,3)7-8(16)12-9-13-14-10-15(9)5-4-6-17-10/h4-7H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAQLERBGSMINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with 5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Amidation to Introduce the Butanamide Group

The butanamide substituent is introduced via nucleophilic acyl substitution. The triazolothiazin-3-amine reacts with 3,3-dimethylbutanoyl chloride in the presence of a base (e.g., NaH or Et₃N) .

Key Reaction :Triazolothiazin 3 amine+ClC O C CH3 2CH2Et3N DMAcTarget Compound\text{Triazolothiazin 3 amine}+\text{ClC O C CH}_3\text{ }_2\text{CH}_2\xrightarrow{\text{Et}_3\text{N DMAc}}\text{Target Compound}

  • Yield : 32–80% (based on analogous benzamide/acetamide formations) .
  • Byproduct : HCl, quenched with aqueous NaHCO₃.

Alkylation of the Thiazine Ring

The thiazine sulfur and triazole nitrogen are potential alkylation sites. For example:

  • Methylation : Treatment with NaH and iodomethane in DMAc selectively alkylates the sulfur atom .
  • Arylation : Pd-catalyzed Suzuki coupling with boronic acids under microwave conditions (Pd(dppf)Cl₂, K₂CO₃, acetone/toluene) .

Example :

ReactionConditionsProductYield
MethylationNaH, CH₃I, DMAc, 0°C → RTS-Methyl derivative32%

Ring-Opening Reactions

Acidic hydrolysis (HCl, H₂O/EtOH) cleaves the thiazine ring, yielding a linear sulfonamide intermediate .

Salt Formation

The secondary amide (-NH-) can form salts with inorganic/organic bases (e.g., NaOH, morpholine) .

Example :Target Compound+NaOHH2O EtOHSodium Salt\text{Target Compound}+\text{NaOH}\xrightarrow{\text{H}_2\text{O EtOH}}\text{Sodium Salt}

  • Application : Enhances aqueous solubility for pharmacological studies .

Stability and Degradation

  • Hydrolytic Stability : The amide bond resists hydrolysis under neutral conditions but degrades in strong acids/bases (e.g., 6M HCl, 80°C) .
  • Thermal Stability : Decomposes above 200°C without melting .

Scientific Research Applications

3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Triazolo-Thiazine Derivatives

  • 3-(4-(tert-Butyl)phenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine (5o) Activity: Demonstrated 63% inhibition of IMP-1 MBL at 100 μM, attributed to hydrophobic interactions from the tert-butyl group .
  • 4-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (BK48052) Activity: Not explicitly reported, but the methoxy group enhances electron density, which may influence interactions with aromatic residues in target proteins .

Triazolo-Thiadiazole Derivatives

  • 3-(3-Nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-thione (5E)
    • Activity : Exhibited superior antitubercular activity (XTT assay) and docking scores against DNA gyrase, driven by nitro group-mediated electrostatic interactions .
    • Comparison : The five-membered thiadiazole ring in 5E provides less conformational flexibility than the six-membered thiazine in the target compound, which may limit adaptability to diverse binding pockets.

Triazolo-Thiadiazepine Derivatives

  • Comparison: The seven-membered thiadiazepine ring introduces additional flexibility, which may improve binding to larger enzymatic pockets compared to the thiazine core .

Pharmacological Activity Comparison

Compound Class Example Compound Key Substituent Biological Activity Target/Mechanism Reference
Triazolo-Thiazine Target Compound 3,3-Dimethylbutanamide Not reported (analogs: MBL inhibition) Potential enzyme inhibition
Triazolo-Thiazine 5o (tert-butylphenyl analog) 4-(tert-Butyl)phenyl 63% IMP-1 MBL inhibition Metallo-β-lactamases
Triazolo-Thiadiazole 5E (nitrophenyl-thione) 3-Nitrophenyl Antitubercular (XTT assay) DNA gyrase inhibition
Triazolo-Thiadiazepine Dichlorophenyl-pyrazole derivative 2,6-Dichlorophenyl, pyrazole Medicinal chemistry interest Undisclosed

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Branched aliphatic chains (e.g., 3,3-dimethyl) are less prone to oxidative metabolism than aromatic substituents (e.g., nitrophenyl in 5E), suggesting enhanced in vivo stability .

Biological Activity

3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.

  • Molecular Formula : C13H14N4OS
  • Molecular Weight : 274.35 g/mol
  • Log P : 2.385 (indicating moderate lipophilicity)
  • Water Solubility : Log Sw -2.84 (low solubility)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. Key areas of interest include:

  • Antitumor Activity : Studies have shown that compounds with similar triazole and thiazine structures exhibit significant antitumor properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 and MCF-7 .
  • Antiapoptotic Effects : Research indicates that certain derivatives can protect against renal ischemia/reperfusion injury by inhibiting apoptosis through caspase pathways. Compounds with similar structural motifs have been shown to decrease tissue damage and improve renal function in animal models .

The proposed mechanisms for the biological activity of this compound involve:

  • Caspase Inhibition : The compound may inhibit caspase-3 and caspase-9 activities, which are crucial in the apoptotic pathway. In vitro assays have indicated that related compounds can significantly reduce caspase activity compared to controls .

Case Study 1: Antitumor Activity

In a study evaluating various triazole derivatives for antitumor effects:

  • Compound Tested : A derivative similar to the target compound.
  • Cell Lines Used : HepG2 and MCF-7.
  • Results : The derivative exhibited IC50 values indicating potent cytotoxicity against both cell lines. Further analysis revealed that the mechanism involved induction of apoptosis through mitochondrial pathways.

Case Study 2: Renal Protection

A study focused on the protective effects against renal ischemia:

  • Model Used : Rat model subjected to ischemia/reperfusion injury.
  • Results : Treatment with a related compound showed reduced levels of apoptotic markers and improved histological outcomes in renal tissues compared to untreated controls.

Data Table of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
AntitumorSimilar TriazoleIC50 values < 10 µM in HepG2
AntiapoptoticCyclized DerivativeDecreased caspase activity
Renal ProtectionThiazine DerivativeImproved renal function post-I/R

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide, and what intermediates are critical for yield improvement?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-substituted oxadiazole-2-thiols) react with alkyl halides in the presence of K₂CO₃ in DMF at room temperature to form the triazolo-thiazine core . Key intermediates include halogenated alkyl chains or aryl groups that influence cyclization efficiency. Solvent choice (e.g., DMF vs. n-butanol) and base (e.g., KOH vs. K₂CO₃) impact reaction rates and side-product formation .
  • Data : Yields for analogous triazolo-thiazine derivatives range from 66% to 90% depending on substituent reactivity and purification methods .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in triazolo-thiazine derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT and 2D-COSY to confirm substituent positions on the triazole and thiazine rings .
  • X-ray crystallography : Resolves tautomerism in the triazole ring (e.g., 1H vs. 2H tautomers) and confirms stereochemistry in fused heterocycles. For example, X-ray studies on similar compounds revealed planar triazole-thiazine systems with bond angles deviating ≤5° from ideal sp² hybridization .
    • Contradictions : Discrepancies in NMR assignments (e.g., methyl vs. methine protons) can arise due to dynamic exchange processes, requiring variable-temperature NMR .

Advanced Research Questions

Q. What strategies mitigate tautomerism-related data contradictions in triazolo-thiazine systems during biological activity studies?

  • Methodology :

  • Computational modeling : Use DFT calculations to predict dominant tautomers under physiological conditions (e.g., aqueous vs. lipid environments) .
  • Crystallographic snapshots : Co-crystallize the compound with target enzymes (e.g., kinases) to capture the bioactive tautomer .
    • Case Study : In a study on 3-(1H-indol-2-yl)-triazolo-thiadiazin-6-ol, X-ray data confirmed the 7H-thiazine tautomer predominates in the solid state, while NMR suggested equilibrium between tautomers in solution .

Q. How do substituents on the triazolo-thiazine core influence antimicrobial activity, and what mechanistic insights exist?

  • Methodology :

  • SAR studies : Introduce electron-withdrawing groups (e.g., Cl, F) at the 6-position of the thiazine ring to enhance membrane permeability. For example, fluorophenyl-substituted derivatives showed MIC values ≤2 µg/mL against Staphylococcus aureus .
  • Enzyme inhibition assays : Target dihydrofolate reductase (DHFR) or β-lactamase, correlating IC₅₀ values with substituent electronic profiles .
    • Data : Analogous compounds with 4-fluorostyryl groups exhibited 73% inhibition of E. coli DHFR at 10 µM .

Q. What experimental and computational approaches validate regioselectivity in cyclization reactions forming the triazolo-thiazine scaffold?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates favoring 5-endo-trig vs. 6-endo-dig cyclization pathways .
  • DFT transition-state analysis : Calculate activation energies for competing pathways. For example, intramolecular cyclization via thiolate attack on α,β-unsaturated ketones is favored by ΔG‡ ≈ 25 kcal/mol .
    • Contradictions : Use of NaBH₄ in post-cyclization steps can reduce side products (e.g., thiadiazepines) by stabilizing the thiazine ring .

Methodological Challenges and Solutions

Q. How to address low yields in one-pot syntheses of triazolo-thiazine derivatives?

  • Solutions :

  • Solvent optimization : Replace DMF with ethanol/water mixtures to reduce side reactions (e.g., hydrolysis of amides) .
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of thiol intermediates .
    • Data : One-pot protocols with KOH in ethanol achieved 90% yields for triazolo-thiadiazoles, while DMF-based methods yielded ≤75% .

Q. What analytical techniques differentiate isomeric byproducts in triazolo-thiazine synthesis?

  • Techniques :

  • HPLC-MS with chiral columns : Resolve enantiomers using cellulose-based stationary phases .
  • IR spectroscopy : Identify C=O stretches (1680–1720 cm⁻¹) in amide vs. ester byproducts .

Tables of Key Data

Property Value/Range Reference
Typical synthesis yield66–90%
X-ray bond angle deviation≤5° from sp² hybridization
Antimicrobial MIC (S. aureus)≤2 µg/mL
DFT activation energy (ΔG‡)~25 kcal/mol

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